N-SMase Spiroepoxide Inhibitor

Overview

Description

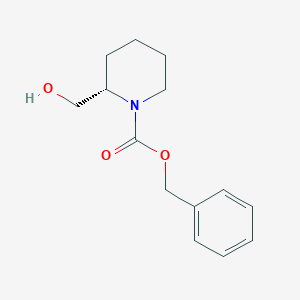

N-SMase Spiroepoxide Inhibitor is a potent and selective irreversible inhibitor of neutral sphingomyelinase (N-SMase). It binds to the active site of N-SMase, indicating that it can be used to study the biological role and mechanism of N-SMase .

Synthesis Analysis

The synthesis of this compound involves the downregulation of sphingomyelin synthase 2 (SMS2) and the upregulation of neutral sphingomyelinase 2 (nSMase2) .Chemical Reactions Analysis

This compound is a noncompetitive inhibitor of N-SMase with an IC50 of 1 μM . It inhibits the enzyme by binding to its active site .Scientific Research Applications

Role in Signal Transduction and Cellular Processes

N-SMase (neutral sphingomyelinase) is crucial in the generation of ceramide from sphingomyelin, an essential constituent of eukaryotic membranes. Ceramide acts as a second messenger, modulating several fundamental processes such as apoptosis, cell cycle, and inflammatory responses. N-SMase is activated by various stimuli, including cytokines, radiation, heat, and oxidative stress, leading to increased ceramide production. This process plays a vital role in tumor suppression and other cell regulatory phenomena (Arenz et al., 2001).

Inhibition of Cell Death and Protective Effects

N-SMase inhibitors like GW4869 have shown potential in inhibiting cell death. For instance, in MCF7 cells, GW4869 inhibited tumor necrosis factor (TNF)-induced activation of N-SMase, preventing ceramide accumulation and protecting cells from death. This suggests that inhibiting N-SMase can be a strategic approach in preventing neuron death and treating conditions like ischemic stress (Luberto et al., 2002).

Cardiovascular Applications

N-SMase is involved in cardiovascular physiology, affecting cell proliferation, death, and contraction in various cardiac and vascular cells. Its inhibitors are being explored for potential therapeutic use in cardiovascular diseases such as atherosclerosis, heart failure, and age-related vascular issues (Pavoine & Pecker, 2009).

Potential in Treating Inflammation and Ischemic Injury

Small molecule N-SMase inhibitors could offer new therapies for treating inflammation and ischemic injury. Studies indicate that inhibiting N-SMase activity is crucial for preventing neuron death from ischemia, suggesting a key role in cytokine- and stress-induced cellular responses (Soeda et al., 2004).

Inhibitory Effects on Bacterial SMase

SMase inhibitors like SMY-540 have shown efficacy in inhibiting bacterial SMase, crucial for bacterial evasion of the immune response. This indicates potential use in developing drugs to treat infections caused by SMase-producing bacteria (Oda et al., 2014).

Diagnostic and Drug Screening Applications

N-SMase plays a role as a biomarker in several diseases. A study presented a colorimetric SMase activity assay for detecting SMase activities and screening small-molecule drug candidates, highlighting its potential in diagnostics and drug development (Holme et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

N-SMase Spiroepoxide Inhibitor has been used in research to study the role of N-SMase in various biological processes. For example, it has been used to study the release of extracellular vesicles in senescent cells . The inhibitor blocks small EV production in human cells, suggesting a potential role in cellular homeostasis .

properties

IUPAC Name |

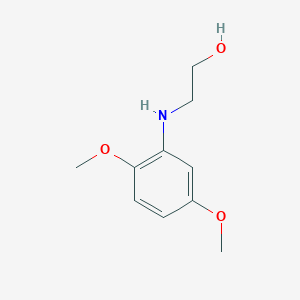

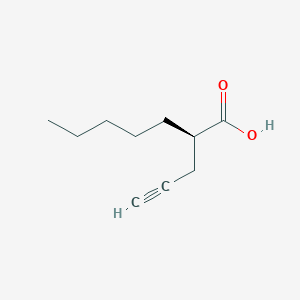

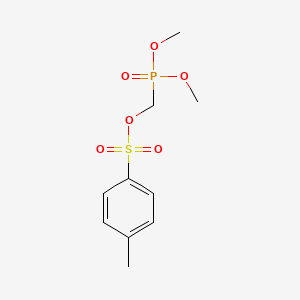

N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBIIRJHDAZURT-QRIPLOBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440572 | |

| Record name | N-SMase Spiroepoxide Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282108-77-4 | |

| Record name | N-SMase Spiroepoxide Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)